molecular formula C5H8N4O B1366659 4-amino-1-methyl-1H-pyrazole-3-carboxamide CAS No. 3920-40-9

4-amino-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1366659
CAS No.: 3920-40-9
M. Wt: 140.14 g/mol
InChI Key: PKAKWMDYLMOHOG-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including sildenafil . Its molecular formula is C8H14N4O, and it has a molecular weight of 182.22 g/mol .

Mechanism of Action

Target of Action

4-Amino-1-methyl-1H-pyrazole-3-carboxamide is a key intermediate in the synthesis of sildenafil . Sildenafil is a potent inhibitor of phosphodiesterase 5 (PDE5), which is its primary target . PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a nucleotide that plays crucial roles in various physiological processes.

Mode of Action

The compound interacts with its target, PDE5, by binding to its active site. This binding inhibits the enzymatic action of PDE5, leading to an increase in the levels of cGMP . The elevated cGMP levels result in vasodilation and relaxation of smooth muscle cells, particularly in the corpus cavernosum of the penis and the pulmonary vasculature.

Biochemical Pathways

The inhibition of PDE5 and subsequent increase in cGMP levels affect the nitric oxide (NO)-cGMP pathway. NO is a neurotransmitter that, upon release, activates the enzyme guanylate cyclase, leading to the production of cGMP. Under normal circumstances, cGMP is degraded by PDE5. When PDE5 is inhibited by compounds like this compound, cGMP levels remain high, prolonging the effects of NO .

Result of Action

The primary result of the action of this compound, through its inhibition of PDE5, is the relaxation of smooth muscle cells. This leads to vasodilation, increased blood flow, and the potential for erection in the case of PDE5 inhibitors like sildenafil .

Biochemical Analysis

Biochemical Properties

4-amino-1-methyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of phosphodiesterase 1, which is an enzyme involved in the regulation of intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways, leading to changes in cellular responses. Additionally, this compound has shown potential as an anti-inflammatory and anticancer agent due to its ability to inhibit protein glycation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116, with IC50 values in the nanomolar range . This indicates its potential as a therapeutic agent in cancer treatment. Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with phosphodiesterase 1 results in the inhibition of this enzyme, thereby increasing the levels of cyclic nucleotides within the cell . This can lead to the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in inflammation and cancer progression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, its inhibition of phosphodiesterase 1 can affect the levels of cyclic nucleotides, which play a crucial role in cellular metabolism and energy homeostasis . Additionally, this compound can influence the activity of other metabolic enzymes, further modulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for transport proteins . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Chemical Reactions Analysis

4-Amino-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Properties

IUPAC Name

4-amino-1-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-2-3(6)4(8-9)5(7)10/h2H,6H2,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAKWMDYLMOHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424500
Record name 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3920-40-9
Record name 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3920-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-1-methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-1-methyl-1H-pyrazole-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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